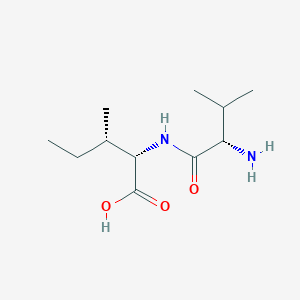![molecular formula C18H31B B1588712 R-Alpine-硼烷;B-异蒎烷基-9-硼杂双环[3.3.1]壬烷 CAS No. 73624-47-2](/img/structure/B1588712.png)
R-Alpine-硼烷;B-异蒎烷基-9-硼杂双环[3.3.1]壬烷
描述
R-Alpine-Borane, also known as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a chiral reducing agent widely used in organic synthesis. This compound is synthesized from (+)-α-pinene via hydroboration and is known for its high stereoselectivity in reducing prochiral ketones and aldehydes .
科学研究应用
R-Alpine-Borane has a wide range of applications in scientific research:
Chemistry: It is used for the stereoselective reduction of various ketones and aldehydes, facilitating the synthesis of chiral alcohols
Biology: The chiral alcohols produced using R-Alpine-Borane are often intermediates in the synthesis of biologically active compounds
Medicine: R-Alpine-Borane is used in the synthesis of pharmaceutical intermediates, contributing to the development of drugs with specific stereochemistry
Industry: The compound is employed in the production of fine chemicals and specialty reagents used in various industrial processes
作用机制
Target of Action
The primary target of R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, also known as R-Alpine-Borane, are prochiral ketones and aldehydes . These compounds are important in various biochemical reactions and pathways, and their reduction is a key step in many synthetic processes.
Mode of Action
R-Alpine-Borane interacts with its targets (prochiral ketones and aldehydes) through a process known as asymmetric reduction . The reaction is proposed to involve the formation of an adduct by coordination of the carbonyl oxygen to boron. Intramolecular hydride transfer from the pinane substituent to the carbonyl carbon ensues .
Biochemical Pathways
The action of R-Alpine-Borane affects the biochemical pathway of reduction reactions. The compound is used for the stereoselective reduction of prochiral ketones, leading to the formation of chiral alcohols . These alcohols can then participate in further biochemical reactions, influencing downstream effects.
Result of Action
The molecular and cellular effects of R-Alpine-Borane’s action result in the formation of chiral alcohols from prochiral ketones . This transformation is highly stereoselective, meaning it produces one enantiomer preferentially over the other, which is crucial in the synthesis of many biologically active compounds.
生化分析
Biochemical Properties
R-Alpine-Borane is used for the asymmetric reduction of aldehydes and prochiral ketones . The nature of these interactions involves the coordination of the carbonyl oxygen to boron, followed by intramolecular hydride transfer from the pinane substituent to the carbonyl carbon .
Cellular Effects
The effects of R-Alpine-Borane on cellular processes are primarily related to its role in the reduction of aldehydes and ketones. By influencing these biochemical reactions, R-Alpine-Borane can indirectly affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of R-Alpine-Borane involves the formation of an adduct by coordination of the carbonyl oxygen to boron. Intramolecular hydride transfer from the pinane substituent to the carbonyl carbon ensues . This process allows R-Alpine-Borane to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of R-Alpine-Borane over time in laboratory settings are largely dependent on the specific reactions it is used in. As a reagent, its stability, degradation, and long-term effects on cellular function would be determined by the conditions of the experiment and the nature of the other reactants involved .
Metabolic Pathways
R-Alpine-Borane is involved in the metabolic pathways related to the reduction of aldehydes and ketones . The specific enzymes or cofactors it interacts with would depend on the particular reactions it is used in.
Subcellular Localization
The subcellular localization of R-Alpine-Borane would be determined by the specific reactions it is involved in. As a reagent, it could potentially be directed to specific compartments or organelles depending on the nature of the biochemical reactions it is used in .
准备方法
Synthetic Routes and Reaction Conditions
R-Alpine-Borane is synthesized from (+)-α-pinene through a hydroboration reaction. The process involves the addition of borane to the double bond of α-pinene, resulting in the formation of the chiral borane compound .
Industrial Production Methods
Industrial production of R-Alpine-Borane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically available as a solution in tetrahydrofuran (THF) to facilitate its use in various applications .
化学反应分析
Types of Reactions
R-Alpine-Borane primarily undergoes reduction reactions. It is used for the asymmetric reduction of aldehydes and prochiral ketones, leading to the formation of chiral alcohols .
Common Reagents and Conditions
The reduction reactions involving R-Alpine-Borane are typically carried out in THF as the solvent. The reactions are conducted under an inert atmosphere to prevent oxidation of the borane compound .
Major Products
The major products formed from the reduction reactions of R-Alpine-Borane are chiral alcohols. These products are obtained with high enantiomeric excess, making R-Alpine-Borane a valuable reagent in asymmetric synthesis .
相似化合物的比较
R-Alpine-Borane is unique due to its high stereoselectivity and efficiency in reducing prochiral ketones and aldehydes. Similar compounds include:
9-Borabicyclo[3.3.1]nonane (9-BBN): Another borane compound used in organic synthesis, but with different stereochemical properties.
Diisopinocampheylborane: A related chiral borane reagent used for similar asymmetric reductions.
R-Alpine-Borane stands out due to its specific chiral environment provided by the isopinocampheyl group, which imparts high selectivity in reduction reactions .
属性
IUPAC Name |
9-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGSBJCRYTLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31B | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73624-47-2, 42371-63-1 | |
| Record name | B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73624-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Alpine-Boraneâ?¢ Alpine-Borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




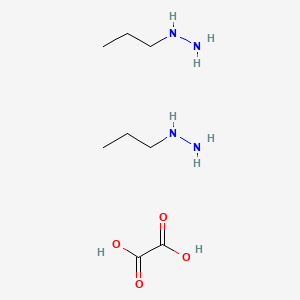
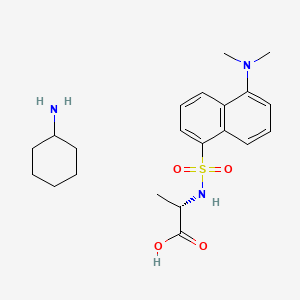
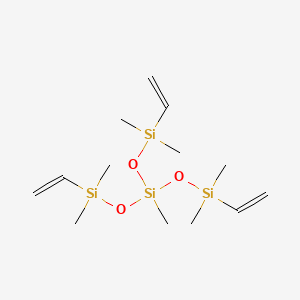
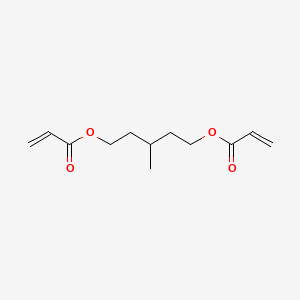
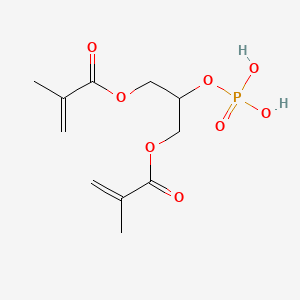
![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)
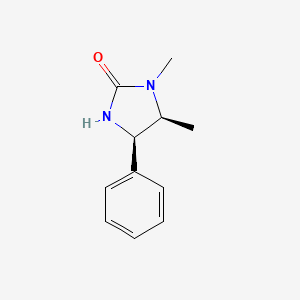
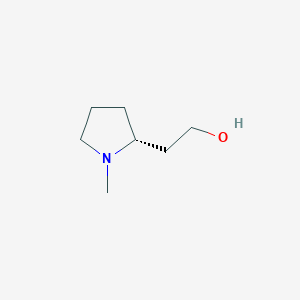
![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)
